An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-(Piperidin-4-yl)pyridine
An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-(Piperidin-4-yl)pyridine
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Piperidin-4-yl)pyridine, a significant heterocyclic compound in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a structured presentation of spectroscopic data, detailed experimental protocols, and visual workflows to aid in the structural elucidation and characterization of this molecule.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-(Piperidin-4-yl)pyridine. The data is presented in a clear, tabular format to facilitate comparison and analysis.
1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for determining the proton framework of a molecule.[1] The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each proton.[2] The following table presents illustrative ¹H NMR data for 4-(Piperidin-4-yl)pyridine, based on typical values for similar piperidine and pyridine structures.
Table 1: Illustrative ¹H NMR Data for 4-(Piperidin-4-yl)pyridine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | Pyridine H-2, H-6 |
| ~7.2 | Doublet | 2H | Pyridine H-3, H-5 |
| ~3.2 | Multiplet | 2H | Piperidine H-2, H-6 (axial) |
| ~2.8 | Multiplet | 2H | Piperidine H-2, H-6 (equatorial) |
| ~2.6 | Multiplet | 1H | Piperidine H-4 |
| ~1.8 | Multiplet | 2H | Piperidine H-3, H-5 (axial) |
| ~1.6 | Multiplet | 2H | Piperidine H-3, H-5 (equatorial) |
| ~1.5 | Broad Singlet | 1H | N-H (Piperidine) |
Disclaimer: The data presented above are illustrative and based on typical chemical shifts for similar piperidine and pyridine structures due to the absence of a publicly available experimental spectrum for 4-(Piperidin-4-yl)pyridine.
1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[1] Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is generally not observed.[1]
Table 2: ¹³C NMR Data for 4-(Piperidin-4-yl)pyridine
| Chemical Shift (δ, ppm) | Assignment |
| 150.1 | Pyridine C-4 |
| 149.8 | Pyridine C-2, C-6 |
| 123.9 | Pyridine C-3, C-5 |
| 46.2 | Piperidine C-2, C-6 |
| 44.3 | Piperidine C-4 |
| 33.1 | Piperidine C-3, C-5 |
Solvent: CDCl₃. Reference: SpectraBase Compound ID KALP1PZbU3q.[3]
1.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides information about the molecular weight and elemental composition of a compound.[5]
Table 3: Mass Spectrometry Data for 4-(Piperidin-4-yl)pyridine
| m/z | Ion | Ionization Mode |
| 163.12 | [M+H]⁺ | Electrospray Ionization (ESI) |
Molecular Formula: C₁₀H₁₄N₂. Exact Mass: 162.1157.
1.4. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[6] It is particularly useful for identifying functional groups.[7]
Table 4: Illustrative IR Spectroscopy Data for 4-(Piperidin-4-yl)pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Piperidine) |
| ~3050-3000 | Medium | C-H Stretch (Aromatic) |
| ~2950-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1600, 1500 | Strong | C=C and C=N Stretch (Pyridine ring) |
| ~1450 | Medium | C-H Bend (Aliphatic) |
| ~820 | Strong | C-H Bend (p-disubstituted aromatic) |
Disclaimer: The data presented above are illustrative and based on typical IR absorption frequencies for similar piperidine and pyridine structures.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified 4-(Piperidin-4-yl)pyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9]
-
Filter the solution into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.[9]
-
-
Instrumentation :
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Shim the magnetic field to ensure homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[9]
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
2.2. Mass Spectrometry (MS)
This protocol describes a general method for obtaining a mass spectrum using electrospray ionization.
-
Sample Preparation :
-
Prepare a dilute solution of 4-(Piperidin-4-yl)pyridine (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water.[9]
-
Ensure the sample is free of non-volatile salts and buffers.
-
-
Instrumentation :
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
-
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).[9]
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 100-500).
-
-
Data Analysis :
-
Identify the peak corresponding to the molecular ion [M+H]⁺.
-
Analyze the fragmentation pattern if tandem mass spectrometry (MS/MS) is performed.
-
2.3. Infrared (IR) Spectroscopy
This protocol details the attenuated total reflectance (ATR) method for solid samples.
-
Sample Preparation :
-
Place a small amount of the solid 4-(Piperidin-4-yl)pyridine sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation :
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The data is typically collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis :
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Data Analysis and Structural Elucidation Workflow
The following diagrams illustrate the logical flow of spectroscopic data analysis for the structural elucidation of 4-(Piperidin-4-yl)pyridine.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationships in structure elucidation.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scribd.com [scribd.com]
- 3. spectrabase.com [spectrabase.com]
- 4. fiveable.me [fiveable.me]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. amherst.edu [amherst.edu]
- 7. webassign.net [webassign.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
